molecular formula C7H11BrO2 B1375329 2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane CAS No. 1057641-71-0

2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane

Cat. No. B1375329
M. Wt: 207.06 g/mol
InChI Key: MKHPFTGDMWUGRW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane is a chemical compound with the molecular formula C9H15Br. It is a brominated derivative of a spiro compound, which is a class of organic compounds characterized by two or more rings connected through a single atom .


Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane can be inferred from its name. The term “spiro” in its name indicates that it is a spiro compound, which is a class of organic compounds characterized by two or more rings connected through a single atom . The “5,8-dioxaspiro[3.4]octane” part suggests that it has a spiro ring system consisting of a five-membered ring and an eight-membered ring, with two oxygen atoms in the ring system .

Scientific Research Applications

Efficient Synthesis of Triazole-Containing Spiro Dilactones

A study by Ghochikyan et al. (2016) demonstrates the efficient synthesis of triazole-containing spiro dilactones. This process involves the preparation of 3-bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones from 3-ethoxycarbonyltetrahydrofuran-2-ones and their subsequent conversion into multifunctional triazole-containing spiro dilactones. This showcases the application in synthesizing complex organic compounds (Ghochikyan, Muzalevskiy, Samvelyan, Galstyan, & Nenajdenko, 2016).

Synthesis and Cycloaddition of Spiro Compounds

Nakamura et al. (2003) focused on the synthesis and cycloaddition of various spiro compounds, including 2,2-dialkoxy-1-methylene-4,8-dioxaspiro[2.5]octanes. This research highlights the chemical diversity and reactivity of spiro compounds in organic synthesis (Nakamura, Wang, Isaka, Yamago, & Nakamura, 2003).

Spiro Compound Synthesis for Antitumor Compounds

Shklyaruck (2015) developed an efficient procedure for transforming spiro compounds into building blocks for the synthesis of arenamides, which possess pronounced antitumor activity. This research underscores the importance of spiro compounds in the development of new pharmaceuticals (Shklyaruck, 2015).

Nuclear Magnetic Resonance Spectroscopic Analyses

Lin et al. (2000) studied a series of spiro compounds using 13C NMR analyses, which included 2-aryl-2-hydroxy-1,1,3,3-tetramethyl-5,8-dioxaspiro[3.4]octanes. Such studies are crucial for understanding the structural and electronic properties of spiro compounds in various chemical contexts (Lin, Lin, & Yeh, 2000).

Corrosion Inhibition Properties

Chafiq et al. (2020) examined the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic solutions. This research indicates the potential application of spiro compounds in materials science, particularly in corrosion inhibition (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

properties

IUPAC Name

2-(bromomethyl)-5,8-dioxaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c8-5-6-3-7(4-6)9-1-2-10-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHPFTGDMWUGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane

Synthesis routes and methods

Procedure details

Triphenylphosphine (6.28 gm, 24 mmol) in dichloromethane was added drop wise to a solution of 5,8-dioxaspiro[3.4]oct-2-ylmethanol (2.3 gm, 16 mmol) (step d) and tetrabromomethane (6.62 gm, 20 mmol) in dichloromethane. The reaction mixture was stirred at room temperature for about 6 hours. The solvent was removed under reduced pressure and the residue was extracted with diethyl ether. The organic layer was concentrated under reduced pressure to get a crude product, which was purified by column chromatography.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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